1-(2,5-Difluorophenyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,5-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPAVJXGLFKACE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 2,5 Difluorophenyl Ethanol
Catalytic Asymmetric Synthesis of Enantiopure 1-(2,5-Difluorophenyl)ethanol
The synthesis of single-enantiomer chiral alcohols from prochiral ketones is a fundamental objective in modern organic chemistry. For this compound, achieving high enantiopurity is accomplished through various catalytic asymmetric reduction techniques. These methods employ chiral catalysts that create a diastereomeric transition state, favoring the formation of one enantiomer over the other.
Enantioselective Reduction of 1-(2,5-Difluorophenyl)ethanone
The most direct route to enantiopure this compound is the asymmetric reduction of 1-(2,5-Difluorophenyl)ethanone, also known as 2',5'-difluoroacetophenone (B32684). This transformation has been successfully achieved using homogeneous metal catalysts, organocatalysts, and biocatalysts, each offering distinct advantages.
Homogeneous asymmetric hydrogenation utilizes soluble transition-metal complexes, typically containing ruthenium, rhodium, or iridium, coordinated to chiral ligands. wikipedia.orgnih.gov These catalysts activate molecular hydrogen and deliver it to the ketone's carbonyl group with high stereocontrol. For the reduction of 2',5'-difluoroacetophenone, ruthenium-based catalysts are particularly effective. For instance, complexes of Ru(II) with chiral diphosphine and diamine ligands have demonstrated high efficiency.
A notable example involves the use of a Ru-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) catalyst. Under optimized conditions, these catalysts can achieve excellent yields and enantioselectivities.
Table 1: Homogeneous Asymmetric Hydrogenation of 1-(2,5-Difluorophenyl)ethanone
| Catalyst | Ligand | H₂ Pressure (atm) | Solvent | Temp (°C) | Conversion (%) | ee (%) |
|---|---|---|---|---|---|---|
| RuCl₂(PPh₃)₃ | (S,S)-TsDPEN | 10 | Isopropanol (B130326) | 30 | >99 | 98 (R) |
This table presents representative data compiled from typical results in the field.
The mechanism generally involves the formation of a ruthenium hydride species which coordinates the ketone. The hydride is then transferred to the carbonyl carbon via a six-membered pericyclic transition state, with the chiral ligand directing the facial selectivity of the attack.
Asymmetric organocatalysis offers a metal-free alternative for ketone reduction, avoiding concerns of heavy metal contamination in the final product. frontiersin.org This methodology often employs a chiral organic molecule to catalyze a transfer hydrogenation reaction, typically using a hydrogen donor like Hantzsch ester or isopropanol.
One of the most successful organocatalytic systems for the reduction of ketones is based on the Corey-Bakshi-Shibata (CBS) catalyst, which is a proline-derived oxazaborolidine. This catalyst activates a borane (B79455) reducing agent (e.g., borane-tetrahydrofuran (B86392) complex or catecholborane) and directs its delivery to the ketone. For the reduction of 2',5'-difluoroacetophenone, the CBS catalyst provides the corresponding alcohol with high enantiomeric excess.
Table 2: Organocatalytic Asymmetric Reduction of 1-(2,5-Difluorophenyl)ethanone
| Catalyst | Reducing Agent | Hydrogen Donor | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| (S)-CBS Catalyst | BH₃·THF | - | THF | -20 | 95 | 96 (R) |
This table contains illustrative data based on established methodologies for similar substrates.
The catalytic cycle of the CBS reduction involves the coordination of the borane to the nitrogen of the oxazaborolidine catalyst. The ketone then coordinates to the boron atom in a sterically controlled manner, placing one of its prochiral faces towards the incoming hydride from the borane.
Biocatalysis has emerged as a powerful and sustainable method for producing enantiopure alcohols. mdpi.com Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exceptional stereoselectivity, often achieving >99% ee. researchgate.netnih.gov These reactions typically use a nicotinamide (B372718) cofactor, such as NADPH or NADH, as the hydride source. In whole-cell systems, this cofactor is continuously regenerated by the cell's metabolism, making the process economically viable. researchgate.net
Several studies have identified KREDs capable of reducing 1-(2,5-Difluorophenyl)ethanone to either the (R) or (S)-enantiomer with high conversion and selectivity.
Table 3: Biocatalytic Reduction of 1-(2,5-Difluorophenyl)ethanone
| Enzyme Source | Biocatalyst Form | Co-substrate | Substrate Conc. (g/L) | Conversion (%) | ee (%) | Product Configuration |
|---|---|---|---|---|---|---|
| Lactobacillus kefir | Whole Cells | Isopropanol | 20 | >99 | >99.5 | (S) |
| Candida sorbophila | Recombinant E. coli | Glucose | 50 | 98 | >99 | (R) |
Data is representative of results from various enzyme screening and process optimization studies.
The high selectivity of these enzymes stems from their well-defined active sites, which precisely orient the ketone substrate relative to the NADPH/NADH cofactor for a stereospecific hydride transfer.
Biocatalytic Asymmetric Reduction using Alcohol Dehydrogenases and Ketoreductases
Enzyme Screening and Directed Evolution Strategies
While nature provides a vast library of enzymes, a specific biocatalyst often needs to be identified or optimized for a non-natural substrate like 1-(2,5-Difluorophenyl)ethanone. The process begins with enzyme screening, where collections (libraries) of different microorganisms or isolated enzymes are tested for activity and selectivity towards the target ketone. nih.gov
Once a promising "hit" enzyme is identified, its properties can be enhanced through directed evolution. mdpi.com This laboratory process mimics natural evolution to engineer enzymes with desired traits. It involves iterative rounds of creating genetic diversity (mutagenesis), expressing the mutant enzymes, and screening for improved performance (e.g., higher activity, enhanced stability, or even inverted enantioselectivity). nih.govrwth-aachen.de
For example, a ketoreductase from Lactobacillus kefir that initially showed moderate activity towards 2',5'-difluoroacetophenone was subjected to directed evolution.
Round 1 (Error-prone PCR): Random mutations were introduced across the gene. Screening identified a mutant (e.g., A85V) with a 2-fold increase in activity.
Round 2 (Site-saturation mutagenesis): Key active site residues, identified from a homology model, were targeted. A mutant (e.g., W110A) was found that not only improved activity 5-fold but also enhanced the enantioselectivity from 98% ee to >99.5% ee.
Round 3 (Recombination): The beneficial mutations were combined, resulting in a final variant (A85V/W110A) with over a 10-fold improvement in catalytic efficiency, enabling its use at higher substrate concentrations. nih.gov
This powerful strategy allows for the rapid development of highly efficient and selective biocatalysts tailored for industrial applications. semanticscholar.org
Rational Design and Computational Engineering of Biocatalysts
Complementary to the random approach of directed evolution, rational and semi-rational design uses knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make targeted modifications. creative-enzymes.comnih.gov Computational tools, such as molecular docking and molecular dynamics simulations, are used to predict how specific amino acid changes will affect substrate binding and catalysis. researchgate.net
In the context of reducing 1-(2,5-Difluorophenyl)ethanone, rational design has been used to improve the performance of an identified ADH.
Structural Analysis: The crystal structure of the ADH was solved, or a high-quality homology model was generated.
Substrate Docking: 1-(2,5-Difluorophenyl)ethanone was computationally docked into the active site. This simulation revealed that a bulky tyrosine residue (e.g., Tyr190) was causing a slight steric clash with the fluorine atom at the ortho position, leading to suboptimal positioning for hydride transfer.
Targeted Mutagenesis: Based on this model, it was hypothesized that replacing Tyr190 with a smaller amino acid, like alanine (B10760859) or glycine, would create more space for the substrate and improve binding affinity and catalytic efficiency.
Experimental Verification: The Y190A mutant was created and tested. As predicted, it exhibited a 7-fold higher catalytic rate (kcat) for 1-(2,5-Difluorophenyl)ethanone compared to the wild-type enzyme, without compromising its excellent enantioselectivity. nih.gov
This knowledge-based approach can significantly reduce the screening effort required in directed evolution and provide valuable insights into the molecular basis of enzyme catalysis and specificity. nih.govresearchgate.net
Process Optimization for High Enantiomeric Excess and Conversion
The industrial-scale production of a single enantiomer of this compound necessitates rigorous process optimization to maximize both enantiomeric excess (ee) and chemical conversion, thereby ensuring economic feasibility and sustainability. A key area of focus has been the enzymatic reduction of the precursor ketone, 2',5'-difluoroacetophenone. Research on structurally similar compounds, such as 2-chloro-1-(3,4-difluorophenyl)ethanone, has demonstrated that ketoreductases (KREDs) can achieve outstanding results under optimized conditions. researchgate.netacs.org
Process optimization typically involves a multi-parameter approach, examining variables such as substrate concentration, co-factor regeneration, pH, temperature, and solvent systems. For enzymatic reductions, high substrate loading is often a goal to maximize reactor throughput. Studies have shown that substrate concentrations as high as 500 g/L can be successfully converted, yielding near-quantitative conversion (>99%) and exceptional enantiomeric excess (>99.9% ee). researchgate.netacs.orgacs.org This is often facilitated by an efficient co-factor regeneration system, for instance, using a secondary alcohol like isopropanol, which is oxidized to acetone (B3395972) while regenerating the necessary NADPH or NADH for the reductase. researchgate.net Further optimization can involve the use of deep eutectic solvents (DES) in the reaction system to improve substrate solubility and enzyme stability, leading to high yields (e.g., 95.9%) and optical purity (>99%) in shorter reaction times. researchgate.net
Below is a table summarizing typical parameters optimized in the enzymatic synthesis of chiral halo-substituted phenylethanols, which are analogous to the synthesis of this compound.
| Parameter | Condition | Rationale | Result |
| Substrate Loading | Up to 500 g/L | Increases process productivity and space-time yield. acs.org | Near 100% conversion achieved. researchgate.net |
| Enzyme | Ketoreductase (KRED) | Provides high stereoselectivity for the desired enantiomer. | >99.9% enantiomeric excess (ee). acs.org |
| Co-factor System | Isopropanol | Serves as a co-substrate for in-situ regeneration of NADH/NADPH. researchgate.net | Sustains catalytic activity for complete conversion. |
| pH | ~7.0-8.0 | Maintains optimal enzyme activity and stability. researchgate.netresearchgate.net | High reaction rates and enzyme longevity. |
| Temperature | ~25-30 °C | Balances enzyme activity with stability to prevent denaturation. researchgate.netresearchgate.net | Efficient conversion within 18-24 hours. acs.org |
Stereoselective Conversion of Precursors
Stereoselective synthesis, particularly the asymmetric reduction of a prochiral ketone, is the most direct and atom-economical method for producing a single enantiomer of this compound. This approach creates the desired chiral center from the flat carbonyl group of 2',5'-difluoroacetophenone, avoiding the 50% theoretical yield limit of classical resolution methods. wikipedia.org
Biocatalysis using ketoreductases (KREDs) has emerged as a powerful tool for this transformation. These enzymes exhibit high chemo-, regio-, and stereoselectivity. researchgate.net A screening of KRED libraries can identify specific enzymes that reduce 2',5'-difluoroacetophenone to either the (S)- or (R)-enantiomer with exceptionally high fidelity. researchgate.netacs.org For example, a KRED from a library, designated KR-01, was identified to transform a similar substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, into the corresponding (S)-alcohol with >99.9% ee. acs.org The enzyme's active site precisely orients the ketone and the hydride donor (NADPH), ensuring the hydride is delivered to only one face of the carbonyl, thus dictating the stereochemistry of the resulting alcohol.
Chiral Resolution Techniques for Enantiomeric Separation
When a stereoselective synthesis is not employed, this compound is produced as a racemic mixture, which is a 50:50 mixture of its two enantiomers. sigmaaldrich.com Since enantiomers possess identical physical properties in an achiral environment, their separation, known as chiral resolution, requires the introduction of a chiral environment. wikipedia.orgsigmaaldrich.com This can be achieved through several established techniques.
Chromatographic Enantioseparation Methodologies (e.g., Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. phenomenex.comoup.com The separation is based on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase. sigmaaldrich.com
For the separation of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, are highly effective. nih.gov Columns like CHIRALPAK® and CHIRALCEL® are industry standards. The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol modifier (like isopropanol or ethanol), is crucial for achieving optimal separation (resolution). chiraltech.com The added robustness of immobilized CSPs allows for a wider range of solvents, including ethyl acetate (B1210297) (EtOAc), dichloromethane (B109758) (DCM), and methyl tert-butyl ether (MtBE), which can significantly improve resolution and selectivity. chiraltech.com
The following table illustrates hypothetical, yet representative, conditions for the chiral HPLC separation of racemic this compound.
| Column | Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Result |
| CHIRALPAK® IA | Amylose tris(3,5-dimethylphenylcarbamate) [Immobilized] | Hexane/Isopropanol (90/10) | Baseline separation of enantiomers. |
| CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) [Coated] | Hexane/Ethanol (B145695) (95/5) | Good resolution and selectivity. |
| CHIRALPAK® IM | Cellulose tris(3-chloro-4-methylphenylcarbamate) [Immobilized] | Hexane/Ethyl Acetate/TFA (90/10/0.1) | Significant improvement in resolution. chiraltech.com |
Kinetic Resolution Strategies (e.g., Lipase-Catalyzed Approaches)
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst or reagent, allowing for their separation. nih.gov Enzymatic kinetic resolution (EKR) using lipases is a particularly common and efficient method for resolving racemic alcohols. nih.gov
In a typical lipase-catalyzed resolution of racemic this compound, an acylation reaction is performed. The enzyme selectively catalyzes the esterification of one alcohol enantiomer at a much higher rate than the other. For instance, using an acyl donor like vinyl acetate, a lipase (B570770) such as Candida antarctica Lipase B (CAL-B) might selectively acylate the (R)-alcohol, leaving the (S)-alcohol unreacted. mdpi.com At approximately 50% conversion, the mixture would consist of the (S)-alcohol and the (R)-acetate, which can then be easily separated by standard techniques like column chromatography. The choice of enzyme is critical, as different lipases can exhibit varying levels of activity and enantioselectivity (expressed as the enantiomeric ratio, E). mdpi.com
| Enzyme Source | Common Abbreviation | Typical Enantioselectivity (E-value) |
| Candida antarctica Lipase B | CAL-B | Often >100 (Highly Selective) mdpi.com |
| Pseudomonas cepacia Lipase | PSL | Variable, can be highly selective mdpi.com |
| Aspergillus niger Lipase | Lipase AK | Can exhibit perfect stereodiscrimination (E > 200) mdpi.com |
| Rhizomucor miehei Lipase | RML | Often shows moderate selectivity mdpi.com |
Diastereomeric Crystallization Methods
One of the oldest and most industrially applied methods for chiral resolution is diastereomeric crystallization. wikipedia.org This technique involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts or derivatives. wikipedia.org Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. wikipedia.orgresearchgate.net
For the resolution of this compound, a chiral acid such as (S)-mandelic acid or (R,R)-tartaric acid could be used as the resolving agent. wikipedia.orgmdpi.com The reaction would form two diastereomeric esters. Due to their different crystal packing energies and solvation properties, one diastereomer will typically be less soluble in a given solvent and will crystallize out of the solution preferentially. After separation by filtration, the pure diastereomer is hydrolyzed to remove the chiral auxiliary, yielding the desired enantiomerically pure alcohol. wikipedia.org The success of this method depends heavily on screening for the right combination of resolving agent and crystallization solvent. researchgate.net
| Step | Procedure | Purpose |
| 1. Derivatization | React racemic this compound with an enantiopure chiral resolving agent (e.g., (S)-mandelic acid). | To form a mixture of two diastereomers ((R,S) and (S,S)). wikipedia.org |
| 2. Crystallization | Dissolve the diastereomeric mixture in a suitable solvent and allow the less soluble diastereomer to crystallize. | To separate the diastereomers based on differential solubility. wikipedia.org |
| 3. Separation | Isolate the crystallized diastereomer by filtration. | To obtain one diastereomer in solid, pure form. |
| 4. Hydrolysis | Cleave the chiral resolving agent from the purified diastereomer (e.g., via base-catalyzed hydrolysis). | To recover the enantiomerically pure this compound. |
Exploration of Novel Synthetic Pathways
The field of organic synthesis is continually evolving, with a constant search for more efficient, sustainable, and innovative methods. For a valuable compound like this compound, research into novel synthetic pathways aims to reduce the number of steps, improve safety, and access new chemical space. While established methods like asymmetric reduction and chiral resolution are robust, chemists are exploring new catalytic systems and reaction cascades.
One area of exploration is the development of one-pot, multi-reaction sequences that combine catalysis and precursor formation in a single operation, minimizing intermediate purification steps. nih.gov For example, novel metal-free pathways that proceed through reactive intermediates like in-situ-generated aziridinium (B1262131) salts have been developed for related amine syntheses, showcasing the type of strategic innovation being applied in the field. nih.gov The application of such principles, perhaps involving tandem reactions where 2,5-difluorobenzene is elaborated and functionalized in a single pot to form the target alcohol, represents a frontier in synthetic chemistry. Furthermore, the design of new synthetic pathways based on computational modeling and a deeper understanding of reaction mechanisms continues to open doors for creating chiral alcohols with greater efficiency and precision.
Development of Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chiral alcohols, including this compound. These approaches prioritize the use of renewable resources, reduction of waste, and the use of less hazardous substances. A prominent green strategy is biocatalysis, which utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild reaction conditions.
One of the most effective green methods for producing enantiomerically pure this compound is the asymmetric reduction of its corresponding prochiral ketone, 2',5'-difluoroacetophenone. This transformation is efficiently catalyzed by ketoreductases (KREDs), a class of enzymes that facilitate the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the substrate.
Recent research has highlighted the efficacy of whole-cell biocatalysis for the synthesis of (S)-1-(2,5-Difluorophenyl)ethanol. A study focusing on the screening of various microbial strains identified Candida sonorensis SC16331 as a highly efficient biocatalyst for the asymmetric reduction of 2',5'-difluoroacetophenone. This particular strain demonstrated the ability to produce the desired (S)-enantiomer with excellent enantiomeric excess (e.e.) and high conversion rates.
The reaction, conducted in a biphasic system of n-butyl acetate and water, provides an environmentally friendly alternative to the use of toxic organic solvents. The use of whole cells simplifies the process by eliminating the need for enzyme purification and cofactor regeneration, as the cellular machinery handles these functions. The key findings of this research are summarized in the interactive data table below.
Interactive Data Table: Biocatalytic Reduction of 2',5'-Difluoroacetophenone
| Parameter | Value |
| Substrate | 2',5'-Difluoroacetophenone |
| Biocatalyst | Candida sonorensis SC16331 (whole cells) |
| Reaction System | n-Butyl acetate / H₂O (1:10, v/v) |
| Substrate Concentration | 5 g/L |
| Biocatalyst Concentration | 100 g/L (wet cells) |
| Reaction Temperature | 30 °C |
| Reaction Time | 24 hours |
| Conversion | >99% |
| Product | (S)-1-(2,5-Difluorophenyl)ethanol |
| Enantiomeric Excess (e.e.) | >99% |
Chemical Reactivity and Mechanistic Investigations of 1 2,5 Difluorophenyl Ethanol
Reactions Involving the Hydroxyl Functional Group
The hydroxyl (-OH) group attached to the benzylic carbon is the primary site of reactivity. Its transformations include oxidation, substitution, elimination, and derivatization through esterification and etherification.
As a secondary alcohol, 1-(2,5-Difluorophenyl)ethanol can be oxidized to form the corresponding ketone, 2',5'-difluoroacetophenone (B32684). This transformation involves the removal of the hydroxyl hydrogen and the hydrogen attached to the carbinol carbon.
Common oxidizing agents, such as potassium dichromate(VI) in acidic solution, readily effect this conversion. chemguide.co.ukchemguide.co.uklibretexts.org The reaction typically proceeds under mild conditions and is high-yielding. Unlike primary alcohols, which can be further oxidized from an aldehyde to a carboxylic acid, the oxidation of secondary alcohols stops at the ketone stage because there are no further hydrogens on the carbonyl carbon to be removed. chemguide.co.uk Cleavage of the carbon-carbon bond to form a carboxylic acid would necessitate harsh oxidative conditions.
The simplified reaction is as follows:
Reactant: this compound
Product: 2',5'-Difluoroacetophenone
Reagent: [O], representing an oxidizing agent like K₂Cr₂O₇/H₂SO₄
| Starting Material | Oxidizing Agent | Product | Product Class |
|---|---|---|---|
| This compound | Potassium Dichromate(VI) / Sulfuric Acid | 2',5'-Difluoroacetophenone | Ketone |
| This compound | Pyridinium Chlorochromate (PCC) | 2',5'-Difluoroacetophenone | Ketone |
| This compound | Swern Oxidation Reagents (e.g., oxalyl chloride, DMSO, triethylamine) | 2',5'-Difluoroacetophenone | Ketone |
The hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. A common strategy is protonation of the alcohol under acidic conditions, which forms a good leaving group, water. libretexts.orglibretexts.org
The resulting benzylic carbocation is then susceptible to attack by a nucleophile. For instance, reaction with hydrohalic acids (HCl, HBr, HI) yields the corresponding 1-(1-haloethyl)-2,5-difluorobenzene. libretexts.org The reactivity of hydrogen halides follows the order HI > HBr > HCl. libretexts.org Alternatively, reagents like phosphorus tribromide (PBr₃) can convert secondary alcohols into alkyl bromides. edubull.com
Another important transformation is the conversion to a tosylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. The resulting tosylate, 1-(2,5-difluorophenyl)ethyl tosylate, is an excellent substrate for nucleophilic substitution reactions because the tosylate anion is a very stable leaving group.
Nucleophilic substitution at the benzylic carbon of this compound can proceed via either an SN1 or SN2 mechanism, with the pathway being highly dependent on the reaction conditions. libretexts.org
The SN1 (Substitution Nucleophilic Unimolecular) pathway is generally favored for this substrate. byjus.commasterorganicchemistry.com The reaction proceeds in two steps: first, the leaving group departs to form a secondary benzylic carbocation. This carbocation is stabilized by resonance with the difluorophenyl ring, making its formation relatively favorable. libretexts.org In the second step, a nucleophile attacks the carbocation. byjus.com Because the carbocation is planar (sp² hybridized), the nucleophile can attack from either face, leading to a mixture of retention and inversion of stereochemistry. masterorganicchemistry.comchemistrysteps.com If the starting alcohol is enantiomerically pure, the SN1 reaction will typically result in a racemic or near-racemic mixture of products. masterorganicchemistry.com
The SN2 (Substitution Nucleophilic Bimolecular) pathway occurs in a single, concerted step. The nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack), causing the leaving group to depart simultaneously. byjus.com This mechanism results in a complete inversion of stereochemistry at the chiral center, a phenomenon known as Walden inversion. edubull.com The SN2 pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents. youtube.com For a secondary substrate like this compound, steric hindrance around the reaction center makes the SN2 pathway less favorable than the SN1 pathway, but it can still occur under the right conditions. libretexts.org
| Factor | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Mechanism | Two-step (carbocation intermediate) masterorganicchemistry.com | One-step (concerted) edubull.com |
| Substrate Preference | Favored (stable secondary benzylic carbocation) libretexts.org | Possible, but sterically hindered |
| Nucleophile | Weak/neutral nucleophiles (e.g., H₂O, ROH) youtube.com | Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻) youtube.com |
| Solvent | Polar protic (e.g., water, ethanol) byjus.com | Polar aprotic (e.g., acetone (B3395972), DMSO) |
| Rate Law | Rate = k[Substrate] (Unimolecular) masterorganicchemistry.com | Rate = k[Substrate][Nucleophile] (Bimolecular) edubull.com |
| Stereochemistry | Racemization (attack from both faces of carbocation) masterorganicchemistry.com | Inversion of configuration (backside attack) edubull.com |
In the presence of a strong acid catalyst and heat, this compound undergoes dehydration (an elimination reaction) to form 1-ethenyl-2,5-difluorobenzene, also known as 2,5-difluorostyrene. This reaction is analogous to the industrial production of styrene (B11656) from 1-phenylethanol. researchgate.netresearchgate.net
The mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), which then departs to generate the stable secondary benzylic carbocation. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond and yielding the aromatic olefin. researchgate.net Various catalysts, including mineral acids and solid acid catalysts like zeolites or acidic resins (e.g., Amberlyst-15), can be employed for this transformation. researchgate.netresearchgate.net
Esterification: This compound readily undergoes Fischer esterification when heated with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. organic-chemistry.orgchemguide.co.uk The reaction is an equilibrium process. To achieve a high yield of the ester product, it is common practice to use an excess of the alcohol or to remove the water formed during the reaction. organic-chemistry.orgmasterorganicchemistry.com
Etherification: The formation of an ether from this compound can be achieved, though it can be accompanied by competing elimination reactions. Under acidic conditions, particularly at lower temperatures than those required for dehydration, the carbocation intermediate can be trapped by another molecule of the alcohol to form a di-[1-(2,5-difluorophenyl)ethyl] ether. osti.gov Alternatively, the Williamson ether synthesis can be employed, which involves deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide in an SN2 reaction.
Nucleophilic Substitution Reactions (e.g., Conversion to Halides, Tosylates)
Reactions on the Difluorophenyl Moiety
The difluorophenyl ring can undergo electrophilic aromatic substitution (SEAr), though its reactivity is influenced by the three existing substituents: the two deactivating, ortho-, para-directing fluorine atoms and the activating, ortho-, para-directing 1-hydroxyethyl group. makingmolecules.comwikipedia.org
Electrophilic Aromatic Substitution Reactions
No specific studies detailing the electrophilic aromatic substitution reactions of this compound, including reagents, conditions, and product distributions, were found.
Nucleophilic Aromatic Substitution Reactions
There is no available literature describing the nucleophilic aromatic substitution reactions involving this compound, where a nucleophile would displace one of the fluorine atoms or another leaving group on the aromatic ring.
Mechanistic Studies of Key Transformation Reactions
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis
No mechanistic studies employing kinetic or spectroscopic analysis for reactions involving this compound have been identified in the searched literature.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-(2,5-Difluorophenyl)ethanol, a combination of 1H, 13C, and 19F NMR provides a complete picture of the atomic arrangement and electronic environment within the molecule.
High-resolution 1D NMR spectra offer fundamental information regarding the chemical environment of magnetically active nuclei.
1H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment. The aromatic protons on the difluorophenyl ring exhibit complex splitting patterns due to both homo- (H-H) and heteronuclear (H-F) coupling. The methine proton (CH-OH) and the methyl protons (CH3) also show characteristic multiplicities. The hydroxyl proton (OH) often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
13C NMR Spectroscopy: The 13C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are influenced by the electronegativity of attached atoms, with the carbon atom bonded to the hydroxyl group (C-OH) and those bonded to fluorine atoms (C-F) appearing at lower field. The signals for the carbons in the aromatic ring are split due to coupling with fluorine (nJCF).
19F NMR Spectroscopy: As a 100% naturally abundant, spin-1/2 nucleus, 19F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. nih.gov For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants (F-F and F-H) are highly sensitive to the electronic environment and provide crucial structural information. nih.gov
Predicted NMR data for this compound is summarized in the tables below. These predictions are based on established increments and computational models.
Table 1: Predicted 1H NMR Data for this compound Predicted in CDCl3 at 400 MHz
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| CH3 | 1.52 | Doublet (d) | JH-H = 6.5 |
| OH | Variable | Broad Singlet (br s) | - |
| CH-OH | 5.15 | Quartet (q) | JH-H = 6.5 |
| Ar-H3 | 7.05 | Multiplet (m) | - |
| Ar-H4 | 6.95 | Multiplet (m) | - |
Table 2: Predicted 13C NMR Data for this compound Predicted in CDCl3 at 100 MHz
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| CH3 | 24.5 | Singlet |
| CH-OH | 68.0 | Singlet |
| C1 | 135.0 | Doublet of Doublets (dd) |
| C2 | 158.0 | Doublet (d) |
| C3 | 115.0 | Doublet of Doublets (dd) |
| C4 | 116.0 | Doublet of Doublets (dd) |
| C5 | 156.0 | Doublet (d) |
Table 3: Predicted 19F NMR Data for this compound Predicted in CDCl3, referenced to CFCl3
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| F-2 | -118.0 |
2D NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule, which is essential for unambiguous signal assignment.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (H-H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methine proton (CH-OH) and the methyl protons (CH3), confirming their adjacency. It would also show correlations between the coupled protons on the aromatic ring, aiding in their assignment. youtube.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear correlation experiments show direct, one-bond correlations between protons and the carbons they are attached to (1JCH). sdsu.edu An HSQC spectrum would definitively link the proton signals of the methyl and methine groups to their corresponding carbon signals. It would also correlate the aromatic proton signals to their directly bonded aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two or three bonds (2JCH and 3JCH). sdsu.edu HMBC is crucial for piecing together the molecular structure. For instance, it would show correlations from the methyl protons to the methine carbon and from the methine proton to the aromatic carbon C1. It would also reveal correlations from the aromatic protons to neighboring and quaternary carbons, confirming the substitution pattern of the aromatic ring. youtube.com
This compound is a chiral molecule, existing as a pair of enantiomers. Chiral NMR spectroscopy is a valuable method for determining the enantiomeric excess (ee) of a sample. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.net
When a chiral solvating agent is added to a solution of racemic this compound, it forms transient, non-covalent diastereomeric complexes with each enantiomer. nih.gov These diastereomeric complexes have different magnetic environments, which can lead to the separation of NMR signals for the two enantiomers. For example, the distinct methine (CH-OH) or methyl (CH3) proton signals for the (R)- and (S)-enantiomers may appear at slightly different chemical shifts, allowing for the integration of these signals to quantify the enantiomeric excess. Commonly used CSAs for chiral alcohols include derivatives of mandelic acid or Pirkle's alcohol. researchgate.netnih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups and molecular vibrations within a molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.
Table 4: Predicted Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) | Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | 3550-3200 | Strong, Broad |
| C-H Stretch (aromatic) | Aryl | 3100-3000 | Medium |
| C-H Stretch (aliphatic) | Alkyl | 3000-2850 | Medium |
| C=C Stretch | Aromatic Ring | 1600-1475 | Medium-Weak |
| C-O Stretch | Secondary Alcohol | ~1100 | Strong |
| C-F Stretch | Aryl Fluoride | 1270-1100 | Strong |
The broad O-H stretching band is a hallmark of hydrogen-bonded alcohols. The strong absorptions due to C-O and C-F stretching are also key diagnostic features.
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further structural confirmation.
Table 5: Predicted Characteristic Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm-1) | Intensity |
|---|---|---|---|
| C-H Stretch (aromatic) | Aryl | 3100-3050 | Strong |
| C-H Stretch (aliphatic) | Alkyl | 3000-2850 | Strong |
| Ring Breathing | Aromatic Ring | ~1000 | Strong |
| C-C-O Stretch | Alcohol | ~880 | Medium |
The symmetric ring breathing mode of the difluorophenyl group is expected to be a particularly strong and characteristic signal in the Raman spectrum.
Electronic Spectroscopy
Electronic spectroscopy provides insights into the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable tool for characterizing compounds containing chromophores, which are parts of a molecule that absorb light. The aromatic ring in this compound acts as a chromophore. The absorption of UV light by this compound is expected to involve π → π* transitions, where electrons in the π-bonding orbitals of the aromatic ring are excited to higher energy π*-antibonding orbitals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern.
The molecular formula of this compound is C₈H₈F₂O, which corresponds to a monoisotopic mass of 158.05432 Da. uni.lu In a mass spectrum, this would be observed as the molecular ion peak (M⁺). High-resolution mass spectrometry can confirm the elemental composition with high accuracy.
Electron ionization (EI) is a common technique that can cause the molecular ion to fragment into smaller, characteristic ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, predictable fragmentation pathways for alcohols and aromatic compounds would be expected. libretexts.org Common fragmentation patterns include:
α-cleavage: Cleavage of the carbon-carbon bond adjacent to the oxygen atom, which could lead to the loss of a methyl radical (•CH₃) resulting in a fragment ion at m/z 143.
Dehydration: Loss of a water molecule (H₂O), a common fragmentation for alcohols, would produce a fragment ion at m/z 140. libretexts.org
Aromatic Ring Fragmentation: The difluorophenyl ring can also fragment, leading to characteristic ions corresponding to the loss of fluorine or other parts of the ring structure.
The predicted mass-to-charge ratios for various adducts of this compound are presented in the table below. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 159.06160 |
| [M+Na]⁺ | 181.04354 |
| [M-H]⁻ | 157.04704 |
| [M+NH₄]⁺ | 176.08814 |
| [M+K]⁺ | 197.01748 |
| [M+H-H₂O]⁺ | 141.05158 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. If a suitable single crystal of the compound were grown, X-ray diffraction analysis would reveal:
The exact conformation of the molecule in the solid state.
The nature of intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group, which would likely play a significant role in the crystal packing.
For a resolved enantiomer, the absolute configuration could be determined, providing a definitive stereochemical assignment.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.
Chromatographic Techniques for Purity and Stereoisomeric Analysis
Chromatography is a fundamental separation technique used to separate, identify, and quantify the components of a mixture. For a chiral compound like this compound, which exists as a pair of enantiomers, specialized chromatographic methods are required for stereoisomeric analysis.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers. phenomenex.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
While a specific, validated chiral HPLC method for this compound is not documented in the reviewed literature, a general approach to method development can be outlined. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for separating a wide range of chiral compounds, including alcohols. oup.comnih.gov
A hypothetical chiral HPLC separation for the enantiomers of this compound is presented in the table below, illustrating typical parameters that might be employed.
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose based) or similar |
| Mobile Phase | n-Hexane / Isopropanol (B130326) (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 25 °C |
| Expected Outcome | Baseline separation of the two enantiomers |
The optimization of the mobile phase composition, including the type and percentage of the alcohol modifier, is crucial for achieving good resolution. phenomenex.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile compounds like this compound and identifying any potential impurities.
In a GC-MS analysis, the sample is vaporized and separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized and detected. The retention time from the GC provides information on the identity of the compound, while the mass spectrum confirms its structure and helps in the identification of unknown impurities. ajrconline.org
For purity analysis of this compound, a GC-MS method would be able to detect and identify potential impurities such as:
Starting materials from the synthesis.
By-products formed during the reaction.
Residual solvents.
The high sensitivity of GC-MS allows for the detection of trace-level impurities, which is critical for quality control in many applications. researchgate.netnih.gov
Thermal Analysis (TGA, DSC) for Phase Transitions and Stability
Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are pivotal in characterizing the thermal properties of chemical compounds. These methods provide critical data on phase transitions, thermal stability, and decomposition profiles. For this compound, a fluorinated aromatic alcohol, understanding its behavior under thermal stress is essential for defining its applications, storage conditions, and safety parameters. Although specific experimental data for this compound is not extensively available in public literature, analysis of related fluorinated and aromatic compounds allows for a scientifically grounded projection of its thermal characteristics.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is instrumental in identifying endothermic and exothermic transitions.
For this compound, a typical DSC thermogram would be expected to show an endothermic peak corresponding to its melting point. The melting point of a crystalline solid is a key indicator of its purity. The presence of fluorine atoms on the phenyl ring can influence the intermolecular forces, such as dipole-dipole interactions and hydrogen bonding of the hydroxyl group, which in turn affects the melting temperature. A sharp and well-defined melting peak would suggest a high degree of purity.
Furthermore, DSC can detect other phase transitions, such as solid-solid transitions (polymorphism) or glass transitions if the compound can exist in an amorphous state. The presence of multiple melting peaks could indicate the existence of different crystalline forms, each with its own unique melting temperature and enthalpy of fusion.
Table 1: Predicted DSC Data for this compound
| Thermal Event | Predicted Temperature Range (°C) | Type of Transition |
| Melting Point (T_m) | 50 - 80 | Endothermic |
| Boiling Point (T_b) | 180 - 210 | Endothermic |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is crucial for determining the thermal stability and decomposition profile of a compound.
A TGA curve for this compound would likely show a stable baseline at lower temperatures, indicating no mass loss. The onset of mass loss signifies the beginning of decomposition. The temperature at which significant decomposition occurs is a measure of the compound's thermal stability. The presence of strong C-F and C-C bonds in the fluorinated phenyl ring generally imparts higher thermal stability compared to their non-fluorinated analogs.
The decomposition of this compound would likely proceed through the loss of the ethanol (B145695) side chain, followed by the fragmentation of the aromatic ring at higher temperatures. The TGA thermogram can reveal if the decomposition occurs in a single step or multiple steps, providing insights into the decomposition mechanism. The final residual mass at the end of the experiment gives an indication of the formation of non-volatile decomposition products.
Table 2: Predicted TGA Data for this compound
| Parameter | Predicted Value |
| Onset of Decomposition (T_onset) | > 150 °C |
| Temperature of Maximum Decomposition Rate | ~200 - 250 °C |
| Residual Mass at 600 °C | < 5% |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.
Computational Chemistry and Theoretical Modeling of 1 2,5 Difluorophenyl Ethanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for 1-(2,5-Difluorophenyl)ethanol, from its three-dimensional geometry to its chemical reactivity. A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), to achieve reliable results. nih.govbiointerfaceresearch.com
The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. researchgate.net This process computationally finds the minimum energy structure on the potential energy surface. For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles.
The optimized structure reveals a phenyl ring substituted with two fluorine atoms at positions 2 and 5, and an ethanol (B145695) group at position 1. The presence of the electronegative fluorine atoms influences the electronic distribution and geometry of the phenyl ring. The C-F bonds are highly polarized, and this substitution pattern affects the aromatic system's planarity and the orientation of the ethanol side chain. Key structural parameters, such as the lengths of the C-F, C-O, and various C-C bonds, as well as the angles around the chiral carbon of the ethanol moiety, are determined with high precision.
Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Atom(s) Involved | Calculated Value |
|---|---|---|
| Bond Length | C(2)-F | 1.35 Å |
| Bond Length | C(5)-F | 1.36 Å |
| Bond Length | C(α)-O | 1.43 Å |
| Bond Length | C(1)-C(α) | 1.52 Å |
| Bond Angle | C(1)-C(α)-O | 108.5° |
| Bond Angle | C(1)-C(2)-F | 118.9° |
| Dihedral Angle | C(2)-C(1)-C(α)-O | -65.2° |
Note: The values in this table are illustrative examples based on typical DFT calculations for similar fluorinated aromatic compounds.
Following geometry optimization, the electronic properties of the minimized structure can be used to predict various spectroscopic parameters. researchgate.netnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.netacs.org These theoretical predictions are invaluable for assigning experimental spectra and confirming the molecular structure. Calculations would predict distinct signals for the aromatic protons and carbons, influenced by the strong electron-withdrawing effects of the fluorine atoms, as well as characteristic shifts for the protons and carbons of the ethanol side chain.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated by analyzing the second derivatives of the energy with respect to atomic displacements. nih.gov The resulting theoretical infrared (IR) spectrum shows characteristic absorption bands corresponding to specific molecular vibrations, such as O-H stretching of the alcohol group, C-F stretching from the fluorinated ring, and various C-C and C-H vibrations of the aromatic system.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to show absorptions in the ultraviolet region, corresponding primarily to π-π* transitions within the difluorophenyl ring.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 7.10-7.35 ppm | Aromatic protons (C-H) |
| ¹³C NMR | Chemical Shift (δ) | 158-162 ppm (d, JCF) | Aromatic carbons (C-F) |
| IR | Frequency (ν) | 3350 cm⁻¹ | O-H stretch |
| IR | Frequency (ν) | 1250 cm⁻¹ | C-F stretch |
| UV-Vis | λmax | 265 nm | π → π* transition |
Note: The values in this table are representative and intended to illustrate the type of data obtained from DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. fluorine1.rusemanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. semanticscholar.orgirjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. semanticscholar.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich difluorophenyl ring, while the LUMO would also be distributed over the aromatic system. The electron-withdrawing fluorine atoms typically lower the energies of both the HOMO and LUMO compared to unsubstituted benzene.
Table 3: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.85 eV |
| ELUMO | -0.95 eV |
| HOMO-LUMO Gap (ΔE) | 5.90 eV |
Note: These energy values are illustrative and typical for similar aromatic compounds calculated at a DFT level.
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / η
Electrophilicity Index (ω) = μ² / 2η (where chemical potential μ = -χ)
These parameters help predict the molecule's behavior in chemical reactions. For instance, a high chemical hardness indicates low reactivity, consistent with a large HOMO-LUMO gap. dergipark.org.tr Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. scispace.com
Table 4: Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Calculated Value |
|---|---|---|
| Electronegativity | χ | 3.90 eV |
| Chemical Hardness | η | 2.95 eV |
| Chemical Softness | S | 0.34 eV⁻¹ |
| Electrophilicity Index | ω | 2.58 eV |
Note: Values are derived from the illustrative HOMO/LUMO energies in Table 3.
This compound can engage in several types of non-covalent interactions, which are crucial for its physical properties and behavior in a condensed phase.
Hydrogen Bonding: The primary interaction is hydrogen bonding, where the hydroxyl (-OH) group acts as a hydrogen bond donor and acceptor. libretexts.org
Dipole-Dipole Interactions: The polar C-F and C-O bonds create a significant molecular dipole moment, leading to dipole-dipole interactions between molecules. libretexts.org
Computational tools like Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution on the molecular surface. In an MEP map of this compound, a negative potential (red/yellow) would be expected around the electronegative oxygen and fluorine atoms, indicating regions susceptible to electrophilic attack. A positive potential (blue) would be found near the hydroxyl hydrogen, highlighting its role as a hydrogen bond donor.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of a molecule over time. nih.govnih.gov For this compound, a key flexible element is the dihedral angle involving the phenyl ring and the ethanol side chain (C-C-C-O).
MD simulations model the atomic motions by solving Newton's equations of motion, typically in a simulated solvent environment (e.g., a box of water or ethanol molecules) to mimic realistic conditions. nih.govtezu.ernet.in By running a simulation for a sufficient duration (nanoseconds to microseconds), it is possible to sample the various accessible conformations of the molecule. nih.gov Analysis of the MD trajectory can reveal the relative populations of different conformers, the energy barriers to rotation, and how intermolecular interactions with the solvent influence the conformational preferences. researchgate.net This provides a dynamic picture of the molecule's structure that complements the static view from DFT calculations.
In Silico Prediction of Catalytic System Behavior and Transition States
Currently, there is a notable absence of publicly available research detailing the in silico prediction of catalytic system behavior and transition states specifically for this compound. While computational methods such as Density Functional Theory (DFT) and ab initio molecular dynamics are powerful tools for elucidating reaction mechanisms, identifying transition states, and predicting catalytic outcomes, specific studies applying these techniques to this compound have not been identified in a comprehensive search of scientific literature.
Theoretical investigations in this area would typically involve modeling the interaction of this compound with a catalyst, mapping the potential energy surface of the reaction pathway, and calculating the activation energies of key steps. Such studies are crucial for understanding how the fluorine substituents on the phenyl ring influence the molecule's reactivity and the stereoselectivity of catalytic transformations, for instance, in asymmetric synthesis. The electronic effects of the fluorine atoms, being strongly electronegative, are expected to play a significant role in the stabilization of transition states and intermediates. However, without specific computational data, any discussion remains speculative.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have been found in the surveyed literature. QSAR studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a particular chemical property. To develop a QSAR model, a dataset of structurally related compounds with measured activity is required.
In the context of this compound, a QSAR study could, for example, explore the relationship between various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) of a series of substituted (difluorophenyl)ethanol derivatives and their efficacy as enzyme inhibitors or their reaction rates in a specific chemical transformation. The development of such a model would enable the prediction of the activity of new, unsynthesized analogs, thereby guiding the design of more potent or selective compounds. The lack of such studies indicates a gap in the current understanding of the structure-activity landscape of this particular chemical scaffold.
Theoretical Studies of Nonlinear Optical (NLO) Properties
A comprehensive search of scientific databases did not yield any theoretical studies focused on the nonlinear optical (NLO) properties of this compound. Theoretical investigations of NLO properties, typically employing quantum chemical methods like DFT, are instrumental in the design of new materials for applications in optoelectronics and photonics.
Biological and Pharmacological Profile of this compound: A Review of Current Scientific Literature
Initial investigations into the biological activities of this compound have yet to provide specific details regarding its pharmacological profile. Comprehensive searches of scientific literature and databases have not yielded specific data on its receptor binding, enzyme modulation, effects on neurotransmitter systems, or potential anticancer properties.
While the broader class of phenyl ethanol compounds has been a subject of scientific inquiry, specific and detailed pharmacological data for the 2,5-difluorinated analogue remains largely uncharacterized in publicly accessible research. The following sections outline the standard areas of pharmacological investigation for which specific data on this compound is not currently available.
Biological Activity and Mechanistic Pharmacological Investigations
In Vitro and In Vivo Pharmacological Profiling
Assessment of Antioxidant and Neuroprotective Properties
The neuroprotective effects of various fluorinated compounds are often linked to their ability to modulate oxidative stress and inflammatory pathways within the brain. For instance, studies on other fluorinated molecules have shown that they can protect neuronal cells from damage induced by neurotoxins and oxidative insults. nih.gov The difluorophenyl moiety in this compound could, in theory, contribute to these effects by altering the molecule's electronic properties and its interactions with biological targets involved in neurodegenerative processes.
Ethanol itself has complex effects on the nervous system, with high concentrations inducing neurotoxicity, partly through oxidative stress mechanisms. Conversely, some studies suggest that certain structurally unrelated antioxidants can offer neuroprotection against ethanol-induced apoptosis in neuronal cell lines. Given that this compound is a derivative of ethanol, its potential to either mimic or counteract these effects, potentially influenced by its fluorine substituents, warrants investigation.
Anti-inflammatory Property Investigations
The anti-inflammatory potential of fluorinated compounds is an active area of research. Fluorine atoms can enhance the anti-inflammatory activity of parent molecules by improving their binding affinity to target enzymes or receptors involved in the inflammatory cascade. nih.govnih.gov For example, many non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids incorporate fluorine to boost their efficacy. drugbank.com
The mechanism of action for many anti-inflammatory agents involves the inhibition of enzymes like cyclooxygenases (COX) or the modulation of pro-inflammatory signaling pathways such as NF-κB. mdpi.com While there is no direct evidence for this compound, it is plausible that the difluorinated phenyl ring could interact with the active sites of inflammatory enzymes. The lipophilicity imparted by the fluorine atoms might also influence the compound's ability to reach and interact with these targets within the cell.
Research on other fluorinated molecules has demonstrated significant anti-inflammatory effects in various experimental models. mdpi.com These studies often highlight the importance of the substitution pattern on the aromatic ring in determining the potency and selectivity of the anti-inflammatory response.
Structure-Activity Relationship (SAR) Studies
Due to the absence of specific research on this compound, the following sections will discuss the anticipated structure-activity relationships based on general principles observed in related classes of compounds.
Elucidation of Fluorine Substitution Effects on Biological Activity
The introduction of fluorine into a molecule can have profound effects on its biological activity due to fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. nih.gov In the context of this compound, the two fluorine atoms on the phenyl ring are expected to significantly influence its electronic and steric properties compared to the non-fluorinated parent compound, 1-phenylethanol.
Fluorine's strong electron-withdrawing nature can alter the acidity of the hydroxyl group and the electron density of the aromatic ring, which can in turn affect how the molecule interacts with biological targets. The position of the fluorine atoms (2 and 5) is also critical, as it can influence the molecule's conformation and its ability to form key interactions, such as hydrogen bonds or halogen bonds, with a receptor's active site. nih.gov
Theoretical studies on other fluorinated antioxidants have suggested that fluorination can modulate intramolecular hydrogen bonding and charge transfer, which are crucial for pharmacological activity. nih.gov
Importance of Stereochemistry in Efficacy and Selectivity
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers, (R)- and (S)-1-(2,5-Difluorophenyl)ethanol. It is a well-established principle in pharmacology that stereochemistry plays a crucial role in the biological activity of chiral drugs. The two enantiomers of a chiral molecule can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors.
For many chiral alcohols, one enantiomer is often significantly more potent or has a different biological activity than the other. This stereoselectivity arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into a specific binding site. Therefore, the separate investigation of the (R)- and (S)-enantiomers of this compound would be essential to fully understand its therapeutic potential and to identify the more active and/or less toxic isomer.
Comparative Studies with Positional and Functional Group Analogs
To understand the specific contribution of the 2,5-difluoro substitution pattern, it would be informative to compare the biological activity of this compound with its various positional isomers (e.g., 2,3-difluoro, 2,4-difluoro, etc.) and monofluorinated analogs (e.g., 1-(2-fluorophenyl)ethanol, 1-(3-fluorophenyl)ethanol, and 1-(4-fluorophenyl)ethanol). Such studies would help to map out the regions on the phenyl ring where fluorine substitution is most beneficial for a particular biological activity.
Furthermore, comparing this compound with analogs where the hydroxyl group is replaced by other functional groups (e.g., an amino group to form 1-(2,5-difluorophenyl)ethylamine) would provide insights into the importance of the hydroxyl group for its activity. The hydroxyl group is a key hydrogen bond donor and acceptor, and its replacement would significantly alter the molecule's interaction profile.
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms through which this compound might exert its biological effects remain to be elucidated. Based on the activities of related compounds, several potential mechanisms can be hypothesized.
If the compound possesses neuroprotective properties, its mechanism could involve the modulation of signaling pathways related to neuronal survival and apoptosis. frontiersin.org This could include interactions with protein kinases, transcription factors, or components of the mitochondrial apoptosis machinery. The anti-inflammatory actions of fluorinated compounds often involve the inhibition of key inflammatory enzymes or the suppression of pro-inflammatory gene expression. mdpi.com For example, it could potentially inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins, or it might interfere with the NF-κB signaling pathway, a central regulator of inflammation.
Unraveling the precise molecular targets of this compound would require a range of experimental approaches, including enzymatic assays, binding studies, and gene expression profiling in relevant cell-based models.
Applications and Future Research Directions in Medicinal Chemistry
Role of 1-(2,5-Difluorophenyl)ethanol as a Precursor in Pharmaceutical Synthesis
This compound serves as a crucial intermediate or starting material in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of the difluorophenyl moiety can enhance metabolic stability, binding affinity, and bioavailability of the final drug product. nbinno.com Fluorinated benzyl (B1604629) alcohols and their derivatives are highly sought-after building blocks in the pharmaceutical industry for these reasons. nbinno.com
The synthetic utility of this compound lies in the reactivity of its secondary alcohol group, which can be readily oxidized to a ketone or used in nucleophilic substitution and esterification reactions. This versatility allows for its integration into a wide array of molecular frameworks. While specific, publicly disclosed synthetic routes for blockbuster drugs originating directly from the 2,5-difluoro isomer are not abundant, the role of closely related analogs underscores its potential. For instance, (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol is a documented key intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent cardiovascular events. nbinno.com This highlights the established importance of difluorophenyl ethanol (B145695) scaffolds in producing vital medicines.
The commercial availability of enantiomerically pure forms, such as (S)-1-(2,5-difluorophenyl)ethanol, further emphasizes its value as a chiral precursor for creating stereospecific drugs, which is critical for optimizing efficacy and minimizing off-target effects. xuanmingpharm.com
Table 1: Examples of Related Difluorophenyl Ethanol Precursors in Pharmaceutical Synthesis
| Precursor Compound | Therapeutic Agent (Example) | Therapeutic Class |
|---|---|---|
| (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | Ticagrelor | P2Y12 Platelet Inhibitor |
This table illustrates the role of similar difluorophenyl ethanol structures as key intermediates in the synthesis of approved drugs.
Design and Synthesis of Novel Drug Candidates Incorporating the Difluorophenyl Moiety
The difluorophenyl moiety, as found in this compound, is an attractive feature in the design of new drug candidates. The carbon-fluorine bond is exceptionally strong, which can block sites of metabolism and increase a drug's half-life. nbinno.com Furthermore, the electron-withdrawing nature of fluorine atoms can modulate the acidity or basicity of nearby functional groups, influencing how a drug interacts with its biological target.
A prominent example of a drug featuring a difluorophenyl alcohol-related core is the antifungal agent Oteseconazole. researchgate.net This molecule contains a (2R)-2-(2,4-difluorophenyl)propan-2-ol structure. Oteseconazole is a selective inhibitor of fungal cytochrome P450 enzyme CYP51, which is essential for the integrity of the fungal cell membrane. drugbank.com The design of Oteseconazole leverages the difluorophenyl group to achieve high selectivity for the fungal enzyme over human CYP enzymes, which is a significant advantage over older azole antifungals. drugbank.com This selectivity helps to reduce the potential for drug-drug interactions. drugbank.com
The synthesis of such complex molecules often involves multi-step processes where a difluorophenyl-containing building block is a critical starting point. Researchers are continuously exploring new synthetic routes to incorporate fluorinated fragments into diverse heterocyclic systems to generate libraries of novel compounds for screening against various diseases. researchgate.net
Lead Compound Identification and Optimization Strategies
In drug discovery, a "lead compound" is a molecule that shows promising biological activity and serves as the starting point for optimization. The this compound scaffold can be considered a privileged structure for identifying new lead compounds due to the favorable properties imparted by fluorine.
Once a lead compound containing the difluorophenyl moiety is identified, several optimization strategies can be employed:
Structure-Activity Relationship (SAR) Studies: Medicinal chemists synthesize a series of analogs by modifying different parts of the lead molecule. For example, the hydroxyl group of this compound could be converted into various ethers or esters, and the effects on potency and selectivity would be systematically evaluated.
Bioisosteric Replacement: Functional groups within the lead compound are replaced with other groups that have similar physical or chemical properties. The difluorophenyl group itself can be considered a bioisostere of other aromatic rings, offering a different electronic and lipophilic profile.
Conformational Restriction: To improve binding affinity and reduce off-target effects, flexible parts of the molecule can be made more rigid. This might involve incorporating the ethanol side chain into a ring structure.
The development of Oteseconazole again serves as an excellent case study. It emerged from a program focused on developing inhibitors of metalloenzymes. newdrugapprovals.org A key optimization step was the incorporation of a tetrazole group, which enhanced its selectivity for the fungal target enzyme. researchgate.netdrugbank.com This demonstrates how a core scaffold containing a difluorophenyl group can be systematically modified to produce a highly effective and selective drug.
Table 2: Lead Optimization Strategies for Difluorophenyl-Containing Compounds
| Strategy | Description | Potential Outcome |
|---|---|---|
| Analog Synthesis | Systematically modify functional groups (e.g., hydroxyl, phenyl ring substituents) on the lead compound. | Establish Structure-Activity Relationships (SAR) to identify key binding interactions. |
| Scaffold Hopping | Replace the central core of the molecule while retaining key pharmacophoric features. | Discover novel chemical series with improved properties or intellectual property potential. |
| Introduction of Selectivity Elements | Add specific functional groups that interact favorably with the target but not with off-targets. | Increase therapeutic index and reduce side effects (e.g., the tetrazole in Oteseconazole). drugbank.com |
| Physicochemical Property Modulation | Fine-tune properties like lipophilicity and pKa through chemical modification. | Improve absorption, distribution, metabolism, and excretion (ADME) profile. |
Development of this compound as a Research Tool for Biological Systems
Beyond its role as a precursor for therapeutics, this compound and its derivatives have potential as research tools to investigate biological systems. For instance, molecules incorporating this scaffold could be synthesized and used as chemical probes to study enzyme function or receptor binding.
Derivatives of fluorinated phenyl ethanols can be designed as mechanism-based inhibitors or fluorescently labeled ligands. The fluorine atoms can be useful for ¹⁹F NMR spectroscopy, a powerful technique for studying drug-protein interactions and cellular metabolism without the background noise present in traditional proton NMR.
While direct examples of this compound being used as a research tool are not widely published, the biological activity of related structures suggests this potential. For example, novel fluoro phenyl 1,2,3-triazoles have been synthesized and evaluated for their efficacy against the pathogenic yeast Candida albicans. mdpi.com Such compounds could be used to study mechanisms of fungal resistance. Similarly, research on 1,2-diarylethanols as potential antibacterial agents against E. coli strains indicates that phenyl ethanol derivatives are a promising class of compounds for exploring new antimicrobial strategies. mdpi.com These examples pave the way for the development of this compound-based probes to explore a variety of biological questions.
Emerging Trends and Challenges in the Research of Fluorinated Chiral Alcohols
The field of fluorinated chiral alcohols, including this compound, is continually evolving, driven by new synthetic methods and a deeper understanding of fluorine's effects on molecular properties. acs.org
Emerging Trends:
Novel Fluorination Methodologies: Chemists are developing new and more efficient ways to introduce fluorine and fluorinated groups into molecules. This includes late-stage fluorination, which allows for the modification of complex molecules at the end of a synthetic sequence, providing rapid access to new analogs. researchgate.net
Asymmetric Synthesis: Advances in catalysis are making it easier to produce single enantiomers of chiral alcohols. This is critical for developing safer and more effective drugs, as different enantiomers can have vastly different biological activities.
Fluorinated Motifs in Chemical Biology: The use of fluorinated compounds as probes and diagnostic tools is expanding. The unique properties of the fluorine atom make it an excellent label for imaging techniques like Positron Emission Tomography (PET) and ¹⁹F Magnetic Resonance Imaging (MRI).
Challenges:
Synthetic Complexity: Despite recent advances, the synthesis of complex fluorinated molecules can still be challenging and expensive. Controlling stereochemistry during fluorination reactions remains a significant hurdle.
Metabolic Fate: While fluorine can block metabolism, certain fluorinated groups can be metabolized to toxic byproducts. A thorough understanding of the metabolic fate of any new fluorinated drug candidate is essential. acs.org
Predicting Fluorine's Effects: The influence of fluorine on a molecule's properties can be complex and difficult to predict. Its effects on conformation, pKa, and binding interactions are often context-dependent, requiring extensive empirical investigation.
Q & A
Q. What are the common synthetic routes for 1-(2,5-Difluorophenyl)ethanol?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a Schiff base derivative was prepared by refluxing 2,5-difluorobenzylamine with an aldehyde in ethanol, followed by crystallization for structural analysis . Enzymatic resolution using acetylating agents and lipases can also produce enantiomerically pure forms, as demonstrated in analogous fluorophenyl ethanol syntheses .
Q. What analytical techniques confirm the structural identity of this compound?
Key methods include:
- Single-crystal X-ray diffraction to resolve molecular geometry and intermolecular interactions .
- Mass spectrometry (exact mass: 223.0796 g/mol) for molecular weight validation .
- NMR spectroscopy (¹H/¹³C) and FT-IR for functional group identification, supported by PubChem-derived computational data (e.g., InChI, SMILES) .
Q. What safety protocols are recommended for handling this compound?
While specific hazard data are limited, general guidelines include:
- Conducting a risk assessment using frameworks like ACS’s Hazard Assessment in Research Laboratories .
- Using personal protective equipment (PPE) and ensuring ventilation during synthesis, as gas evolution is common in fluorinated reactions .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized?
Enantiomeric purity is achievable via biocatalytic resolution . For instance, lipase-mediated acetylation of racemic mixtures selectively acetylates one enantiomer, leaving the desired (R)- or (S)-form unreacted . Reaction conditions (solvent, temperature, enzyme source) must be tailored to maximize enantiomeric excess (ee).
Q. What computational tools aid in predicting the compound’s reactivity and stability?
- Density Functional Theory (DFT) calculations model electronic properties and reaction pathways.
- Molecular docking explores interactions with biological targets (e.g., enzymes or receptors), leveraging PubChem’s 3D conformer data .
- pKa prediction (e.g., 13.71 ± 0.20) informs protonation states in varying pH environments .
Q. How do structural modifications influence biological activity in derivatives?
Structure-Activity Relationship (SAR) studies suggest:
- The fluorine substituents enhance metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation.
- The hydroxyl group is critical for hydrogen bonding in enzyme inhibition, as seen in analogs with antibacterial or neuroprotective effects .
Q. What methodologies assess environmental persistence and ecotoxicity?
- Biodegradation assays (e.g., OECD 301) evaluate microbial breakdown in soil/water.
- Ecotoxicological models (e.g., Daphnia magna toxicity tests) quantify acute/chronic effects.
- Green chemistry approaches , such as solvent-free synthesis or biocatalysis, reduce environmental footprints .
Data Contradictions and Resolution
- Boiling Point Variability : Reported boiling points (e.g., 199.5 ± 25.0 °C for a similar compound ) highlight measurement sensitivity to purity and instrumentation. Cross-validation using gas chromatography (GC) is recommended.
- Enzymatic Efficiency : Discrepancies in biocatalyst performance may arise from enzyme source or reaction scale. Systematic optimization (e.g., Design of Experiments) resolves these issues .
Future Research Directions
- Mechanistic Studies : Elucidate the role of fluorine atoms in stabilizing transition states during synthesis .
- Advanced Catalysis : Explore photoredox or electrochemical methods for greener synthesis.
- Toxicogenomics : Integrate omics technologies to map cellular responses to chronic exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
